

An In-depth Technical Guide to Trimethoprim-PEG3-amine TFA

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Trimethoprim-PEG3-amine TFA

Cat. No.: B1677516

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethoprim-PEG3-amine Trifluoroacetic acid (TFA) salt is a functionalized derivative of the antibiotic trimethoprim. It incorporates a three-unit polyethylene glycol (PEG) linker terminating in a primary amine. This modification makes it a valuable tool in biomedical research and drug development, primarily for its application in the TMP-tag system for protein labeling and as a component in the construction of Proteolysis Targeting Chimeras (PROTACs).

The trimethoprim moiety provides a high-affinity binding handle for *E. coli* dihydrofolate reductase (eDHFR), an enzyme that can be genetically fused to a protein of interest. The PEG linker enhances solubility and provides a spacer, while the terminal amine allows for conjugation to various molecules such as fluorophores, biotin, or ligands for E3 ubiquitin ligases.^{[1][2]}

Core Technical Data

The following table summarizes the key quantitative data for **Trimethoprim-PEG3-amine TFA**, compiled from various suppliers.

Property	Value	Reference(s)
Chemical Formula	$C_{23}H_{36}N_6O_7 \cdot xCF_3COOH$	[1]
Molecular Weight	850.6 g/mol (as the TFA salt)	[1]
Purity	≥95%	[1]
Appearance	White to off-white solid	[3]
Solubility	Soluble in DMF, DMSO, and water	[1] [3]
CAS Number	2108550-88-3	[4]
Storage Temperature	-20°C	[3]

Applications

TMP-Tag for Cellular Imaging

Trimethoprim-PEG3-amine is a key component of the TMP-tag system, a chemical labeling strategy for visualizing proteins in living cells. The system relies on the high-affinity and specific interaction between trimethoprim and eDHFR. A protein of interest is genetically fused with the eDHFR tag. A fluorescent dye is then conjugated to the amine group of Trimethoprim-PEG3-amine. When this fluorescent probe is introduced to the cells, it selectively binds to the eDHFR-fusion protein, allowing for its visualization via fluorescence microscopy.[\[2\]](#)[\[5\]](#)[\[6\]](#)

A more advanced application involves a covalent TMP-tag, where a cysteine residue is engineered into the eDHFR protein. This cysteine reacts with an electrophilic group on the trimethoprim probe, resulting in a permanent label.[\[4\]](#)

PROTACs for Targeted Protein Degradation

The bifunctional nature of Trimethoprim-PEG3-amine makes it an ideal linker for the synthesis of PROTACs. A PROTAC is a chimeric molecule with two heads and a linker. One head binds to a target protein of interest, and the other head recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome.

In this context, the trimethoprim end of the molecule can be used to target a protein fused with eDHFR, while the terminal amine can be conjugated to a ligand for an E3 ligase, such as pomalidomide for Cereblon (CRBN) or a VHL ligand for the von Hippel-Lindau E3 ligase.[7][8][9]

Experimental Protocols

Synthesis of a Fluorescent TMP-Tag Probe

This protocol describes a representative method for conjugating a fluorescent dye to **Trimethoprim-PEG3-amine TFA**.

Materials:

- **Trimethoprim-PEG3-amine TFA**
- NHS-ester functionalized fluorescent dye (e.g., Alexa Fluor 488 NHS Ester)
- Anhydrous Dimethylformamide (DMF)
- Triethylamine (TEA)
- Reverse-phase HPLC for purification
- Mass spectrometer for characterization

Procedure:

- Dissolve **Trimethoprim-PEG3-amine TFA** in anhydrous DMF to a final concentration of 10 mg/mL.
- Add triethylamine (2 equivalents) to neutralize the TFA salt and deprotonate the primary amine.
- In a separate vial, dissolve the NHS-ester functionalized fluorescent dye in anhydrous DMF.
- Add the dye solution dropwise to the Trimethoprim-PEG3-amine solution while stirring. Use a 1.1 molar excess of the dye.

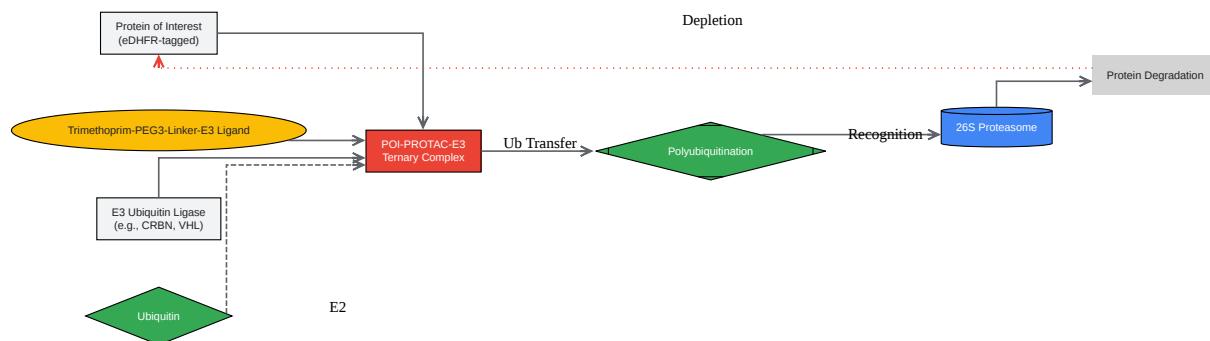
- Allow the reaction to proceed at room temperature for 4 hours, protected from light.
- Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
- Upon completion, purify the product by reverse-phase HPLC using a water/acetonitrile gradient containing 0.1% TFA.
- Collect the fractions containing the desired product and confirm its identity by mass spectrometry.
- Lyophilize the pure fractions to obtain the final fluorescent TMP-tag probe as a solid.

Labeling of eDHFR-tagged Proteins in Live Cells

This protocol outlines the general steps for labeling a protein of interest fused to eDHFR in live mammalian cells using a fluorescent TMP-tag probe.

Materials:

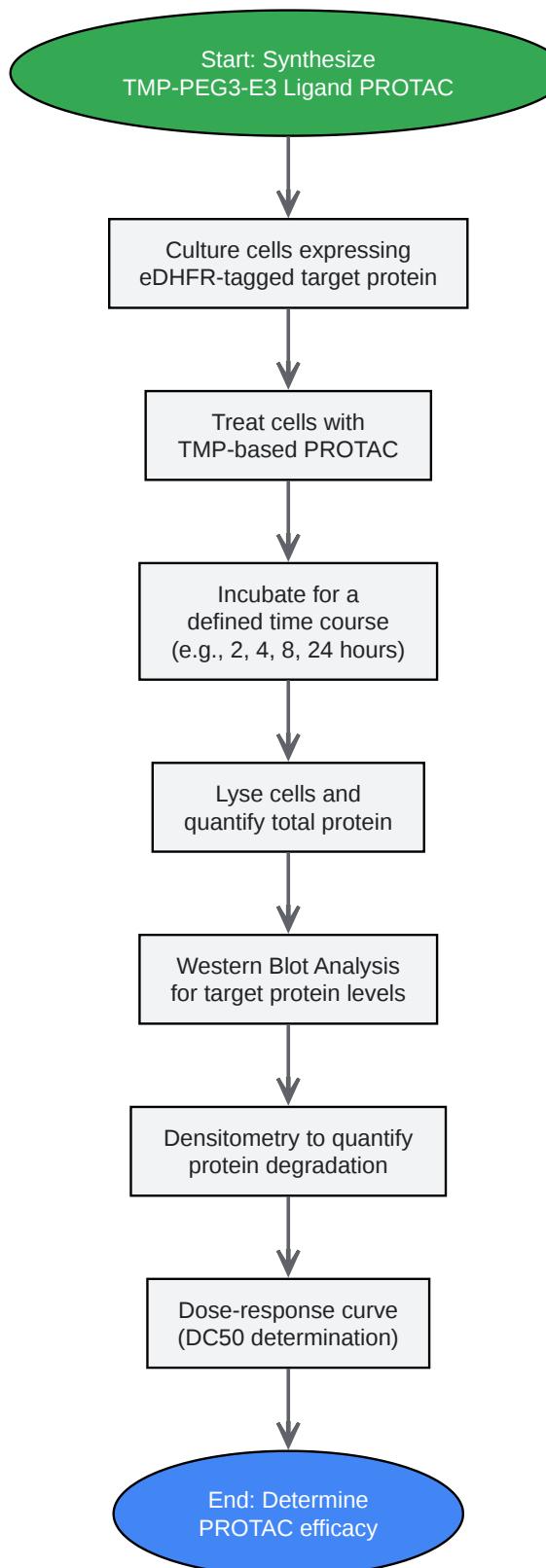
- Mammalian cells expressing the eDHFR-fusion protein of interest
- Fluorescent TMP-tag probe (e.g., synthesized as described above)
- Cell culture medium
- Phosphate-buffered saline (PBS)
- Fluorescence microscope


Procedure:

- Plate the cells on a glass-bottom dish suitable for microscopy and allow them to adhere overnight.
- Prepare a stock solution of the fluorescent TMP-tag probe in DMSO (e.g., 1 mM).
- Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (typically 1-5 μ M).

- Remove the existing medium from the cells and wash once with PBS.
- Add the medium containing the fluorescent TMP-tag probe to the cells.
- Incubate the cells at 37°C for 15-30 minutes, protected from light.
- Remove the labeling medium and wash the cells three times with pre-warmed PBS to remove unbound probe.
- Add fresh, pre-warmed cell culture medium to the cells.
- Image the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.

Visualizations


Signaling Pathway Diagram

[Click to download full resolution via product page](#)

Caption: Mechanism of targeted protein degradation by a TMP-based PROTAC.

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for evaluating the efficacy of a TMP-based PROTAC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A Fluorogenic TMP-tag for High Signal-to-Background Intracellular Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. uniprot.org [uniprot.org]
- 4. An In Vivo Covalent TMP-tag Based on Proximity-Induced Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dynamic dysfunction in dihydrofolate reductase results from antifolate drug binding: modulation of dynamics within a structural state - PMC [pmc.ncbi.nlm.nih.gov]
- 6. yulonglilab.org [yulonglilab.org]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Targeted protein degradation: advances in drug discovery and clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted protein degradation: mechanisms, strategies and application - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Trimethoprim-PEG3-amine TFA]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1677516#what-is-trimethoprim-peg3-amine-tfa>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com